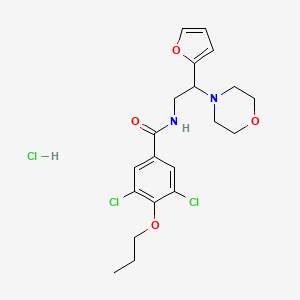
C20H25Cl3N2O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C20H25Cl3N2O4 Levocetirizine dihydrochloride . It is a third-generation non-sedative antihistamine used primarily to treat allergies such as hay fever, allergic rhinitis, and chronic urticaria. This compound is the active enantiomer of cetirizine and is known for its high efficacy and minimal sedative effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Levocetirizine dihydrochloride involves several steps. One common method starts with the preparation of 2-chloro-1-(4-chlorophenyl)ethanone, which is then reacted with 1-(2-chloroethyl)piperazine to form 1-(4-chlorophenyl)-2-(1-piperazinyl)ethanone. This intermediate is further reacted with 2-(2-chlorophenyl)-2-hydroxyacetic acid to yield Levocetirizine. The final step involves the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of Levocetirizine dihydrochloride typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Levocetirizine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be induced under controlled laboratory conditions.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various halogenated analogs.
科学的研究の応用
Levocetirizine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antihistamines.
Biology: Researchers study its effects on histamine receptors to understand allergic responses better.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating various allergic conditions.
Industry: The compound is used in the formulation of over-the-counter and prescription medications for allergy relief.
作用機序
Levocetirizine dihydrochloride works by selectively inhibiting the H1 histamine receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound has a high affinity for H1 receptors, which contributes to its effectiveness at lower doses compared to other antihistamines .
類似化合物との比較
Similar Compounds
Cetirizine: The parent compound from which Levocetirizine is derived. It is a second-generation antihistamine with similar uses but more sedative effects.
Loratadine: Another non-sedative antihistamine used for similar indications but with a different chemical structure.
Fexofenadine: A third-generation antihistamine with a similar non-sedative profile but different pharmacokinetics.
Uniqueness
Levocetirizine dihydrochloride is unique due to its high selectivity and affinity for H1 receptors, leading to fewer side effects and higher efficacy at lower doses. Its enantiomeric purity also contributes to its reduced sedative effects compared to racemic mixtures like cetirizine .
特性
分子式 |
C20H25Cl3N2O4 |
|---|---|
分子量 |
463.8 g/mol |
IUPAC名 |
3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-propoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H24Cl2N2O4.ClH/c1-2-7-28-19-15(21)11-14(12-16(19)22)20(25)23-13-17(18-4-3-8-27-18)24-5-9-26-10-6-24;/h3-4,8,11-12,17H,2,5-7,9-10,13H2,1H3,(H,23,25);1H |
InChIキー |
XPTHHPBKJCAERE-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


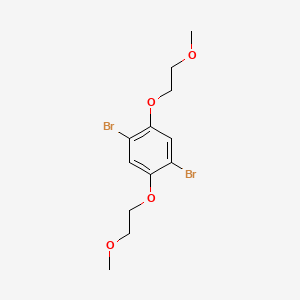
![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol](/img/structure/B12628821.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine](/img/structure/B12628827.png)

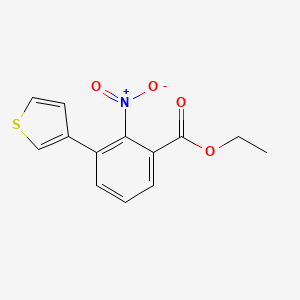
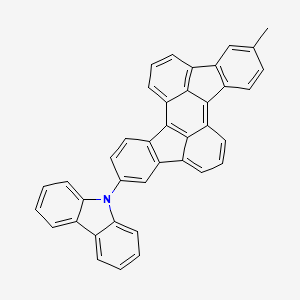
![2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12628843.png)
![6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol](/img/structure/B12628858.png)
![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
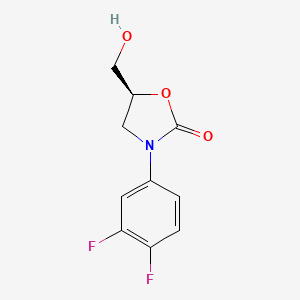
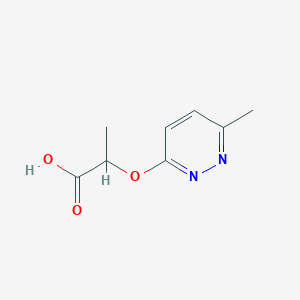

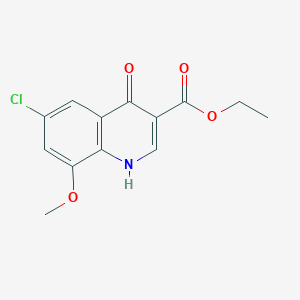
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
